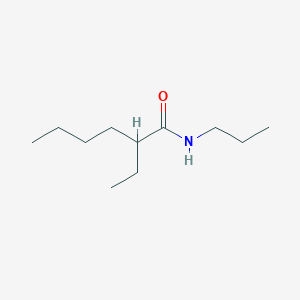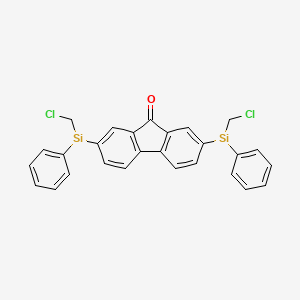
CID 78061111
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 78061111: is a unique chemical compound with significant applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CID 78061111 involves a series of well-defined chemical reactions. The primary synthetic route includes:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are typically organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the desired transformations.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Reactants: Large quantities of starting materials are used to produce the compound on a commercial scale.
Optimized Conditions: Reaction conditions are optimized for maximum yield and purity, often involving continuous monitoring and adjustments.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
CID 78061111 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into reduced forms.
Substitution: Substitution reactions occur when specific functional groups in the compound are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.
Substitution: Halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are used in substitution reactions, often in the presence of catalysts or under specific temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms or more hydrogen atoms.
Substitution: Compounds with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
CID 78061111 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology: Employed in biochemical assays and studies to understand biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.
Wirkmechanismus
The mechanism by which CID 78061111 exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound binds to particular proteins, enzymes, or receptors, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, metabolic processes, or gene expression, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CID 78061112: A structurally similar compound with comparable properties but different reactivity.
CID 78061113: Another related compound with distinct applications in different scientific fields.
Uniqueness
CID 78061111 stands out due to its unique combination of properties, including its reactivity, stability, and versatility in various applications. Its specific interactions with molecular targets and pathways also differentiate it from similar compounds.
Conclusion
This compound is a versatile and valuable compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a subject of ongoing research and development, promising new discoveries and innovations in various scientific fields.
Eigenschaften
Molekularformel |
C27H20Cl2OSi2 |
|---|---|
Molekulargewicht |
487.5 g/mol |
InChI |
InChI=1S/C27H20Cl2OSi2/c28-17-31(19-7-3-1-4-8-19)21-11-13-23-24-14-12-22(16-26(24)27(30)25(23)15-21)32(18-29)20-9-5-2-6-10-20/h1-16H,17-18H2 |
InChI-Schlüssel |
DLJBVFWNIDXQHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](CCl)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)[Si](CCl)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


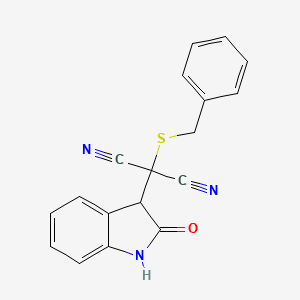
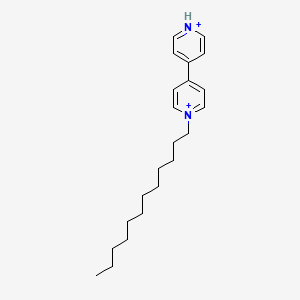

![6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one](/img/structure/B14272360.png)
![2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol](/img/structure/B14272361.png)
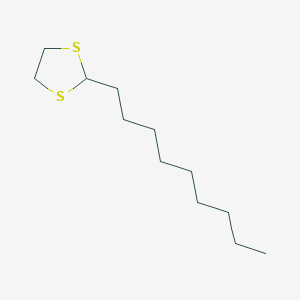

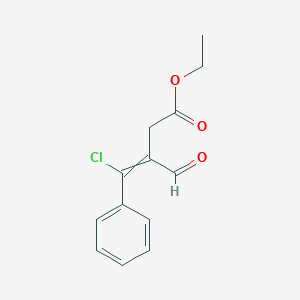

![Benzene, [[(phenylmethoxy)methyl]sulfonyl]-](/img/structure/B14272384.png)
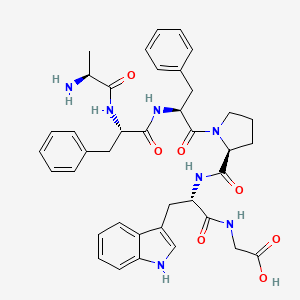
![(NE)-N-[(2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methylidene]hydroxylamine](/img/structure/B14272387.png)
